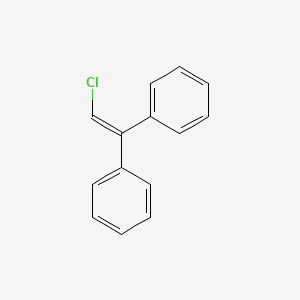

Benzene, 1,1'-(chloroethenylidene)bis-

Description

Benzene, 1,1'-(chloroethenylidene)bis- (CAS: Not explicitly listed; tentatively identified in environmental samples ) is a chlorinated aromatic compound featuring two benzene rings linked by a chloro-substituted ethenylidene bridge (-CHCl=CH-). It has been detected in waste plastic and contaminated soil samples at concentrations up to 300 mg/kg, highlighting its relevance in environmental monitoring .

Properties

CAS No. |

4541-89-3 |

|---|---|

Molecular Formula |

C14H11Cl |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

(2-chloro-1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |

InChI Key |

DLIRODSKOPSWFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzene, 1,1’-(chloroethenylidene)bis- typically involves the reaction of benzene with chloroethylene under specific conditions. One common method involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzene, 1,1’-(chloroethenylidene)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce the corresponding ethylene derivative.

Scientific Research Applications

Benzene, 1,1’-(chloroethenylidene)bis- has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.

Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as a biochemical probe.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(chloroethenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethenylidene group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Ethenylidene Derivatives

a) Benzene, 1,1'-(Dichloroethenylidene)bis[4-chloro-] (4,4'-DDE; CAS 72-55-9)

- Structure : Two benzene rings linked by a dichloroethenylidene bridge (-CCl2=CH-) with additional para-chloro substituents.

- Key Differences : The presence of two chlorine atoms on the ethenylidene bridge and para-chloro groups increases molecular weight (318.03 g/mol) and environmental persistence.

- Regulatory Status : Classified as a persistent organic pollutant (POP) due to its bioaccumulative and toxic nature .

b) Benzene,1,1'-[(1E)-1,2-dichloro-1,2-ethenediyl]bis[4-chloro-] (CAS 60404-98-0)

- Structure : Features a trans-dichloroethenediyl bridge (-ClCH=CHCl-) with para-chloro substituents.

- Key Differences: The trans-configuration and additional chlorination enhance steric hindrance and resistance to degradation compared to the mono-chloro analog .

Variants with Aliphatic Bridging Groups

a) Benzene,1,1'-(1,3-propanediyl)bis- (CAS 1081-75-0)

- Structure : Benzene rings connected by a three-carbon propane bridge (-CH2-CH2-CH2-).

- Key Differences : The aliphatic bridge increases flexibility and lowers melting/boiling points compared to rigid ethenylidene-linked compounds. Detected in pyrolytic waste at 0.12% yield .

- Applications : Intermediate in polymer production due to its stability .

b) Benzene, 1,1′-(1,4-butanediyl)bis- (CAS: Not listed)

Methyl-Substituted Analogs

a) Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- (CAS 779-51-1)

- Structure : Ethenylidene bridge with a methyl substituent (-CH(CH3)=CH-).

- Key Differences : Methyl group enhances hydrophobicity (logP = 4.93) compared to the chloro analog. Molecular weight: 194.27 g/mol .

b) Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis- (CAS 5789-35-5)

Physicochemical and Environmental Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.